2-(2-nitrophenoxy)ethane-1-sulfonyl fluoride
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Overview
Description
2-(2-nitrophenoxy)ethane-1-sulfonyl fluoride is an organic compound characterized by the presence of a nitrophenyl group, an ethane chain, and a sulfonyl fluoride functional group. This compound is notable for its reactivity and utility in various chemical and biological applications, particularly due to the unique properties conferred by the sulfonyl fluoride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenoxy)ethane-1-sulfonyl fluoride typically involves the following steps:
Nitration of Phenol: The starting material, phenol, undergoes nitration to form 2-nitrophenol. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Ether Formation: 2-nitrophenol is then reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-(2-nitrophenoxy)ethanol.
Sulfonylation: The final step involves the reaction of 2-(2-nitrophenoxy)ethanol with sulfuryl fluoride (SO2F2) to introduce the sulfonyl fluoride group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and ether formation, and specialized equipment for handling sulfuryl fluoride, which is a toxic and reactive gas.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrophenoxy)ethane-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogenation reactions are performed under atmospheric or higher pressures of hydrogen gas with palladium on carbon as the catalyst.
Hydrolysis: Acidic or basic conditions can be used, with water or aqueous solutions of acids/bases as the medium.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Aminophenoxyethane Sulfonyl Fluoride: Formed from the reduction of the nitro group.
Sulfonic Acids: Formed from the hydrolysis of the sulfonyl fluoride group.
Scientific Research Applications
2-(2-nitrophenoxy)ethane-1-sulfonyl fluoride has several applications in scientific research:
Chemical Biology: Used as a covalent inhibitor for enzymes, particularly serine proteases, due to its ability to form stable covalent bonds with active site residues.
Medicinal Chemistry: Investigated for its potential as a drug candidate or as a building block for the synthesis of bioactive molecules.
Industrial Chemistry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenoxy)ethane-1-sulfonyl fluoride involves the formation of a covalent bond with nucleophilic residues in the active site of target enzymes. The sulfonyl fluoride group reacts with serine or cysteine residues, leading to the inactivation of the enzyme. This covalent modification is highly specific and irreversible, making it a valuable tool for studying enzyme function and for developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
2-(2-nitrophenoxy)ethane-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group. It is more reactive and less stable.
2-(2-aminophenoxy)ethane-1-sulfonyl fluoride: Formed by the reduction of the nitro group in 2-(2-nitrophenoxy)ethane-1-sulfonyl fluoride. It has different reactivity and biological activity.
Uniqueness
This compound is unique due to the presence of both a nitro group and a sulfonyl fluoride group, which confer distinct reactivity and stability. The sulfonyl fluoride group provides a balance of stability and reactivity, making it suitable for selective covalent modification of proteins, while the nitro group can be further modified to introduce additional functionality.
Properties
CAS No. |
2383574-31-8 |
---|---|
Molecular Formula |
C8H8FNO5S |
Molecular Weight |
249.2 |
Purity |
95 |
Origin of Product |
United States |
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